molecular formula C9H8N2 B13868361 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

Cat. No.: B13868361
M. Wt: 144.17 g/mol
InChI Key: BKUBLFXQDZDHGN-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both a cyclopentane and a pyridine ring, with a nitrile group attached to the carbon at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can be achieved through various methods. One efficient method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through a series of reactions, including the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese triflate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

Major products formed from these reactions include oxidized analogues, reduced derivatives, and substituted compounds with modified functional groups. These products can be further utilized in various applications, including as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUBLFXQDZDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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